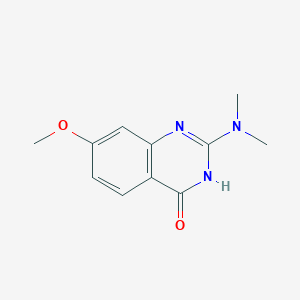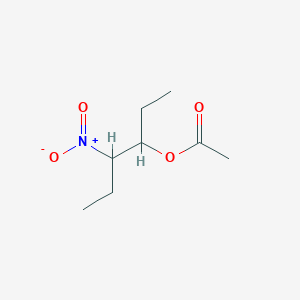
2-Amino-5-methoxy-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-nitrobenzoic acid typically involves the nitration of 2-Amino-5-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization to obtain the desired product with high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 2-Amino-5-methoxy-3-amino-benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Nitroso-5-methoxy-3-nitro-benzoic acid or 2-Nitro-5-methoxy-3-nitro-benzoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor for the synthesis of bioactive molecules that target specific enzymes or receptors. The molecular targets and pathways involved would vary based on the final compound synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-5-methylbenzoic acid
- 5-Amino-2-nitrobenzoic acid
Uniqueness
2-Amino-5-methoxy-3-nitrobenzoic acid is unique due to the presence of both an amino group and a nitro group on the benzoic acid core, which allows for diverse chemical modifications and the synthesis of a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-amino-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
ZCTUZOIFAUHVND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

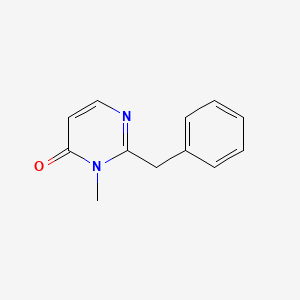
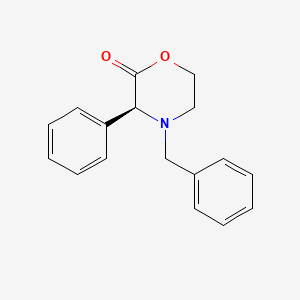

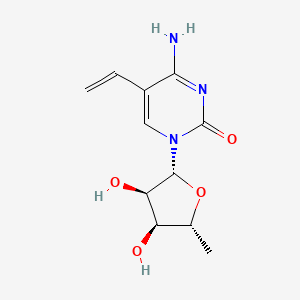
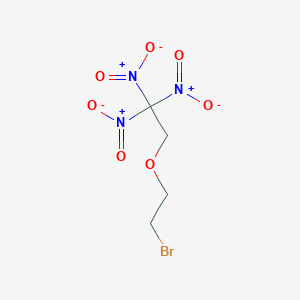

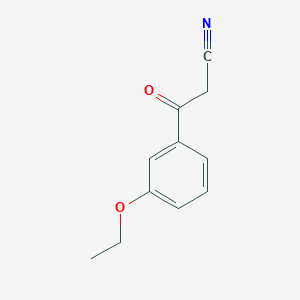
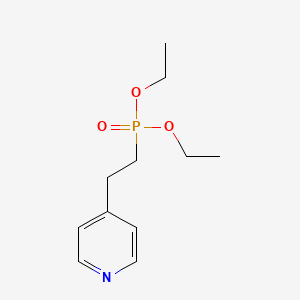
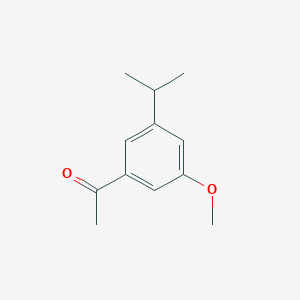
![6-tert-Butyl-4-[(dimethylamino)methyl]-2,3-dimethylphenol](/img/structure/B8571899.png)


